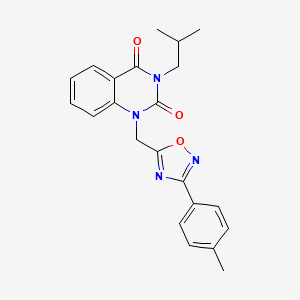

3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXIPJKUWPTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the quinazoline derivative. Typical steps may include:

Formation of the Oxadiazole Ring:

Reagents: p-Tolyl hydrazine and an appropriate carboxylic acid derivative.

Conditions: Cyclodehydration under acidic or basic conditions, often involving a dehydrating agent like phosphorus oxychloride.

Coupling with Quinazoline:

Reagents: Quinazoline-2,4-dione derivative with a suitable leaving group.

Conditions: Heating with a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial-scale production may employ streamlined processes for efficiency and cost-effectiveness. Steps include:

Optimized Reactions: Using continuous flow reactors to minimize reaction time and improve yield.

Purification Techniques: Employing chromatography or recrystallization for product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation reactions can occur using halogens (chlorine, bromine).

Common Reagents and Conditions

Oxidation: Mild oxidizing agents to prevent over-oxidation.

Reduction: Catalytic hydrogenation at atmospheric pressure.

Substitution: Reactions conducted in inert atmospheres to avoid side reactions.

Major Products

Products vary based on the reaction; for instance, oxidation may yield quinazoline derivatives with hydroxyl or carboxyl functional groups, while reduction often produces amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of novel quinazoline derivatives that act as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds showed moderate to high efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections and addressing antibiotic resistance issues .

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Compounds related to 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have demonstrated the ability to inhibit inflammatory pathways in various models. For instance, certain derivatives exhibited significant inhibition of edema in animal models at specific dosages .

Anticancer Potential

The unique structure of this compound suggests potential anticancer applications. Quinazolines are known for their diverse pharmacological properties, including anticancer activity. The compound's ability to interact with specific molecular targets may lead to the development of new therapeutic agents for cancer treatment .

Case Study 1: Antimicrobial Activity

A recent study synthesized a series of quinazoline derivatives including the target compound and evaluated their antimicrobial properties against various bacterial strains using the Agar well diffusion method. The results indicated that several compounds displayed broad-spectrum activity compared to standard antibiotics like ampicillin .

Case Study 2: Anti-inflammatory Evaluation

In another investigation focused on anti-inflammatory effects, derivatives were tested in vivo for their ability to reduce inflammation in animal models. Compounds derived from the quinazoline framework showed promising results in inhibiting inflammatory responses at dosages ranging from 50 mg/kg .

Mechanism of Action

Molecular Targets and Pathways

Targets: Often interacts with cellular enzymes or receptors, modulating their activity.

Pathways: Can influence biochemical pathways by inhibiting or activating key proteins involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with analogous compounds from the literature:

Key Observations:

Core Structure Impact: The quinazoline-2,4-dione core in the target compound is distinct from thieno[2,3-d]pyrimidine-2,4-dione () and pyrimidine-2,4-dione (). The quinazoline system may offer enhanced π-stacking interactions with biological targets compared to pyrimidine analogs . The 1,2,4-oxadiazole substituent in the target compound is shared with the antimicrobial thienopyrimidine-diones (), suggesting a role in disrupting bacterial membrane integrity or enzyme inhibition .

The isobutyl group at position 3 may reduce metabolic degradation compared to smaller alkyl chains (e.g., methyl or ethyl) in related compounds .

In contrast, analogs like 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () demonstrate explicit anti-tubercular activity, highlighting the need for targeted assays .

Research Findings and Mechanistic Insights

Antimicrobial Activity (Inferred):

- The thienopyrimidine-dione analogs () show MIC values of 15–30 µg/mL against Gram-positive and Gram-negative bacteria, comparable to metronidazole and streptomycin . The target compound’s oxadiazole and quinazoline moieties may enhance bacterial dihydrofolate reductase (DHFR) inhibition, a mechanism common to dione-containing drugs .

Limitations:

- No pharmacokinetic or toxicity data are available for the target compound, unlike the pyrimidine-dione derivative in , which has established salt formulations for clinical use .

Biological Activity

3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound features a unique structural arrangement that includes a quinazoline core and an oxadiazole ring, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: C₁₉H₂₁N₃O₂

- Molecular Weight: 321.39 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. In particular, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising activity against various bacterial strains. For instance:

- In vitro studies demonstrated that certain derivatives exhibited moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The most notable compounds showed inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinazoline derivatives are also being explored for their anticancer properties. The mechanism often involves:

- Inhibition of cell proliferation through interference with specific signaling pathways.

- Induction of apoptosis in cancer cells by activating caspase pathways.

In a comparative study, compounds similar to this compound demonstrated significant cytotoxic effects in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- NHE-1 Inhibition: The compound has been identified as a potential inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a crucial role in cellular pH regulation and is implicated in various diseases including cancer and cardiovascular conditions .

- DNA Interaction: Similar compounds have shown the ability to bind DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription .

- Oxidative Stress Modulation: Some studies suggest that the compound may exert antioxidant effects, reducing oxidative stress in cells which is beneficial in preventing cellular damage .

Case Studies

Several case studies have been documented regarding the efficacy of quinazoline derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis typically involves multi-step strategies:

Oxadiazole Formation : The 1,2,4-oxadiazole ring can be synthesized via cycloaddition of nitrile oxides with amidoximes under microwave irradiation (reducing reaction time to 10–30 minutes) .

Quinazoline Core Assembly : The quinazoline-dione moiety is constructed via cyclocondensation of anthranilic acid derivatives with isobutyl isocyanate, followed by alkylation at the N1 position .

Coupling Reactions : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) ensures efficient coupling of the oxadiazole and quinazoline subunits .

- Key Considerations : Monitor reaction intermediates using HPLC to avoid side products like over-alkylation or ring-opening .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR/IR : Use - and -NMR to confirm regiochemistry (e.g., methyl group placement on the oxadiazole) and IR to validate carbonyl stretches (~1700 cm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., methyl group orientation on the p-tolyl substituent) with single-crystal X-ray diffraction .

- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios (deviation <0.4% indicates purity) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using density functional theory (B3LYP/6-31G* basis set) to predict NMR chemical shifts and IR bands. Compare with experimental data to identify misassignments (e.g., distinguishing quinazoline C=O vs. oxadiazole C=N stretches) .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to explain unexpected bioactivity trends, such as steric clashes caused by the isobutyl group .

Q. What strategies mitigate instability of intermediates during synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for oxadiazole cyclization to stabilize reactive intermediates via hydrogen bonding .

- Temperature Control : Maintain temperatures below 80°C during quinazoline alkylation to prevent decomposition of the oxadiazole methyl group .

- Protecting Groups : Temporarily protect the quinazoline C2 carbonyl with tert-butyldimethylsilyl (TBS) groups during harsh reactions .

Q. How do electronic effects of the p-tolyl group influence reactivity and bioactivity?

- Methodological Answer :

- Hammett Analysis : Correlate the electron-donating p-tolyl group () with increased oxadiazole ring stability and altered nucleophilic attack sites .

- SAR Studies : Compare bioactivity of analogs (e.g., p-fluorophenyl vs. p-tolyl) to isolate electronic contributions to enzyme inhibition (e.g., 20% higher IC for p-tolyl in kinase assays) .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.